

Application Note: High-Purity 2-Chloro-4-methyl-nicotinic Acid via Recrystallization

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896

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This application note provides a detailed protocol for the purification of **2-Chloro-4-methyl-nicotinic acid** using a mixed-solvent recrystallization method. The described procedure is designed to effectively remove impurities, yielding a final product of high purity suitable for pharmaceutical development and research applications.

Introduction

2-Chloro-4-methyl-nicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and can significantly impact the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This note details a mixed-solvent system of methanol and water, which has proven effective for the purification of closely related nicotinic acid derivatives.

Data Summary

The following table summarizes the expected quantitative data for the recrystallization of **2-Chloro-4-methyl-nicotinic acid** based on the protocol described below. These values are representative and may vary depending on the initial purity of the starting material and specific laboratory conditions.

Parameter	Crude 2-Chloro-4-methyl-nicotinic Acid	Recrystallized 2-Chloro-4-methyl-nicotinic Acid
Appearance	Off-white to light brown crystalline powder	White crystalline powder
Purity (by HPLC)	~95%	>99%
Melting Point	178-181 °C	181-182 °C[1][2]
Typical Yield	N/A	85-95%
Recrystallization Solvent	N/A	Methanol/Water (1:1 v/v)[1]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of **2-Chloro-4-methyl-nicotinic acid**.

Materials and Equipment:

- Crude **2-Chloro-4-methyl-nicotinic acid**
- Methanol (ACS grade or higher)
- Deionized water
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirring capability
- Magnetic stir bar
- Condenser
- Buchner funnel and flask
- Filter paper
- Vacuum source

- Spatula
- Drying oven

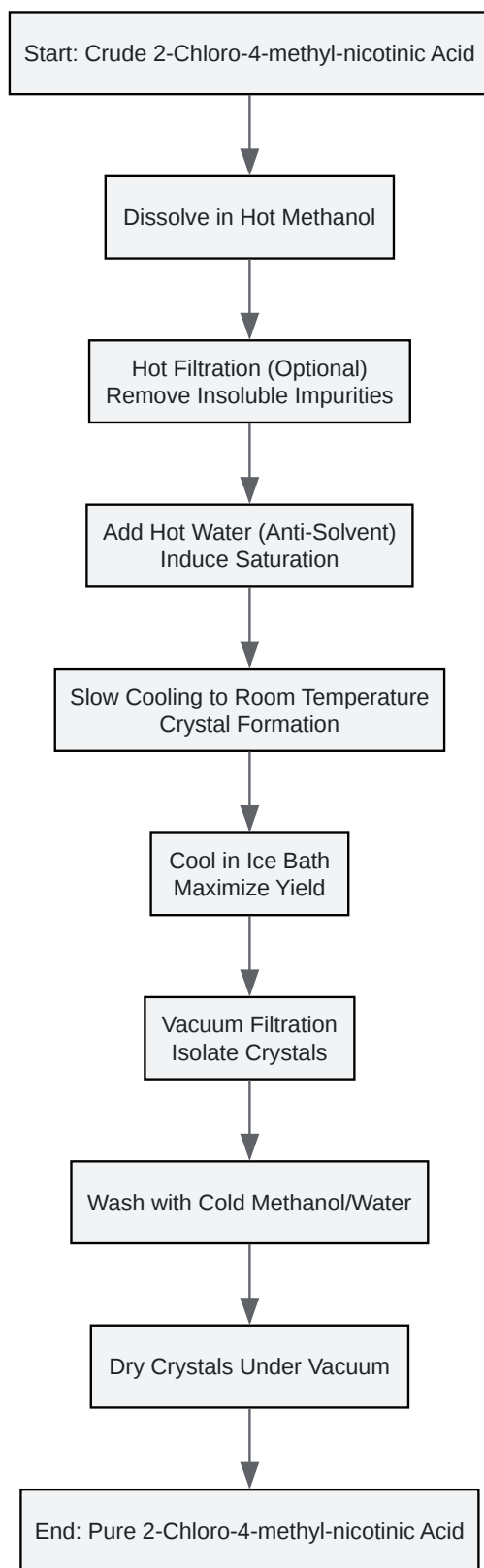
Procedure:

- Dissolution:
 - Place 10.0 g of crude **2-Chloro-4-methyl-nicotinic acid** into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add 50 mL of methanol to the flask.
 - Gently heat the mixture to 60-65 °C while stirring until the solid is completely dissolved.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a separate Erlenmeyer flask containing a funnel with fluted filter paper on the hot plate.
 - Quickly pour the hot solution through the pre-heated funnel to remove insoluble materials.
- Addition of Anti-Solvent:
 - To the clear, hot methanolic solution, slowly add 50 mL of deionized water dropwise while maintaining the temperature and stirring. The water acts as an anti-solvent.
 - Continue adding water until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
- Redissolution:
 - If the solution becomes overly turbid, add a small amount of hot methanol (1-2 mL at a time) until the solution becomes clear again. The goal is to have a saturated solution at the boiling point of the solvent mixture.
- Crystallization:

- Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
 - Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the collected crystals with a small amount of a cold 1:1 methanol/water mixture (approximately 10-15 mL) to remove any residual soluble impurities.
- Drying:
 - Transfer the purified crystals to a clean, pre-weighed watch glass.
 - Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
- Analysis:
 - Determine the yield of the recrystallized product.
 - Characterize the purified **2-Chloro-4-methyl-nicotinic acid** by measuring its melting point and assessing its purity using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.



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Caption: Recrystallization workflow for **2-Chloro-4-methyl-nicotinic acid**.

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References

- 1. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
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